N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a heterocyclic compound featuring a pyridazine core substituted with a 4-methylpyridin-2-ylamino group. This core is linked via an ethylamine chain to a 2,3-dihydrobenzo[b][1,4]dioxine ring system bearing a sulfonamide moiety at the 6-position.
Propriétés
IUPAC Name |
N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4S/c1-14-6-7-21-20(12-14)24-19-5-4-18(25-26-19)22-8-9-23-31(27,28)15-2-3-16-17(13-15)30-11-10-29-16/h2-7,12-13,23H,8-11H2,1H3,(H,22,25)(H,21,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWACWRGERGFIDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Similar compounds have been found to target various proteins and enzymes in the body.
Mode of Action
It’s known that similar compounds can produce nitric oxide (no), a messenger molecule with diverse functions throughout the body. In macrophages, NO mediates tumoricidal and bactericidal actions.
Biochemical Pathways
Compounds with similar structures have been found to impact various biochemical pathways, including those involved in the production of nitric oxide.
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys.
Activité Biologique
N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic compound with potential applications in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C20H22N6O4S
- Molecular Weight : 442.5 g/mol
- CAS Number : 1021211-40-4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. Notably, it has been identified as a potential inhibitor of collagen prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis.
Antimicrobial Properties
Research indicates that compounds similar to N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exhibit significant antimicrobial activities. For instance, derivatives have shown effectiveness against various pathogens, including bacteria and fungi.
Anticancer Activity
The compound's structure suggests potential anticancer properties. Studies have indicated that pyridazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, related compounds have demonstrated cytotoxic effects against several cancer cell lines .
Research Findings and Case Studies
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridazine ring significantly influence potency and selectivity towards biological targets. For instance, modifications at the 2-position of the pyridazine ring have been shown to affect binding affinity and efficacy against C. parvum .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
To contextualize the compound’s properties, three structurally related analogs are compared below:
Structural and Molecular Comparison
Analytical and Structural Insights
- Molecular Networking : Compounds with analogous fragmentation patterns (e.g., shared dihydrobenzo dioxine or sulfonamide motifs) may cluster together in MS/MS-based molecular networking, as indicated by high cosine scores (>0.8) .
- Lumping Strategy : The dihydrobenzo dioxine and pyridazine/pyridin-yl groups in these compounds might be grouped as "surrogates" in computational models to predict reactivity or environmental persistence, though substituent-specific effects (e.g., sulfonamide polarity) necessitate individual validation .
Q & A
Q. Q1. What are the recommended methods for synthesizing and characterizing this sulfonamide derivative?
Methodological Answer:
- Synthesis : Use multi-step condensation reactions starting with 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide and functionalized pyridazine intermediates. For example, coupling 4-methylpyridin-2-amine with chloropyridazine derivatives under inert conditions (e.g., N₂ atmosphere) to form the pyridazine-amine intermediate. Subsequent alkylation with ethylenediamine derivatives introduces the ethylamino linker .
- Characterization : Employ 1H/13C NMR to confirm bond formation (e.g., sulfonamide NH at δ 10–12 ppm, pyridazine ring protons at δ 7–9 ppm). HPLC (C18 column, acetonitrile/water gradient) ensures purity (>95%), while HRMS validates molecular weight .
Q. Q2. How can researchers assess the solubility and stability of this compound under experimental conditions?
Methodological Answer:
- Solubility : Perform shake-flask experiments in solvents (DMSO, PBS, ethanol) at 25°C. Quantify via UV-Vis spectroscopy at λmax (~280 nm for aromatic systems) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor changes using HPLC and PXRD to detect hydrolysis or crystallinity loss .
Advanced Research Questions
Q. Q3. How should researchers design enzyme inhibition studies to evaluate this compound’s biological activity?
Methodological Answer:
- Experimental Design : Use a randomized block design with split-plot arrangements (e.g., varying enzyme concentrations as main plots, inhibitor concentrations as subplots). Include positive controls (e.g., known sulfonamide inhibitors) and negative controls (DMSO vehicle) .
- Assay Conditions :
- Kinetic Assays : Measure IC₅₀ via fluorometric or colorimetric substrates (e.g., acetylcholinesterase with Ellman’s reagent).
- Dose-Response Curves : Fit data to a four-parameter logistic model using software like GraphPad Prism .
Q. Q4. What strategies are effective for resolving contradictions in biochemical data (e.g., conflicting IC₅₀ values across studies)?
Methodological Answer:
- Orthogonal Validation : Combine enzymatic assays with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) independently .
- Structural Analysis : Perform X-ray crystallography or molecular docking (using Schrödinger Suite) to verify binding modes. For example, compare hydrogen bonding between the sulfonamide group and active-site residues .
Q. Q5. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Methodological Answer:
- Modification Strategies :
- In Vitro Testing : Screen analogs in CYP450 inhibition assays and plasma protein binding studies to prioritize candidates .
Q. Q6. What computational approaches are suitable for predicting this compound’s environmental fate or toxicity?
Methodological Answer:
- Environmental Fate : Use EPI Suite to estimate biodegradation half-life and logP (predicting bioaccumulation potential) .
- Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity and mutagenicity risks. Validate with Ames test data .
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